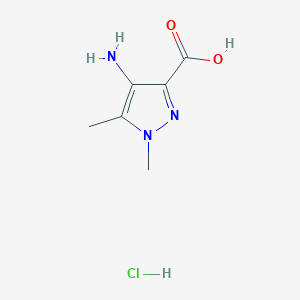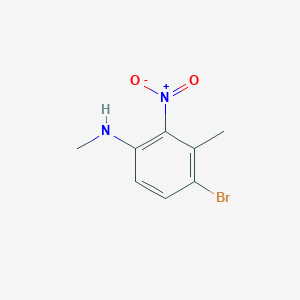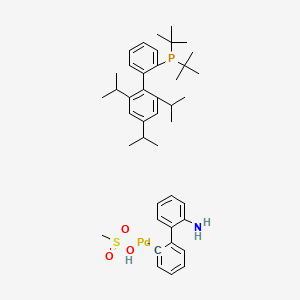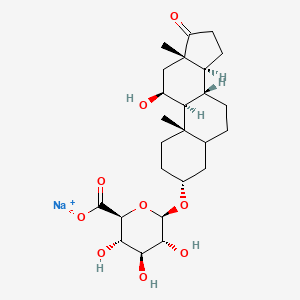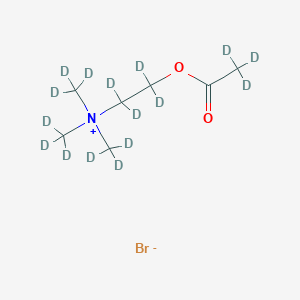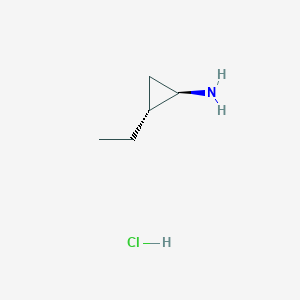
trans-2-Ethyl-cyclopropylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of trans-2-substituted-cyclopropylamines involves high diastereoselectivity and utilizes readily available α-chloroaldehydes. The reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate the cyclopropylamine product .
Molecular Structure Analysis
The molecular structure of trans-2-Ethyl-cyclopropylamine hydrochloride consists of a cyclopropane ring with an ethyl substituent. The chlorine atom is attached to the nitrogen atom. The stereochemistry is trans, resulting in a chiral center .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis of Cyclopropylamines: Cyclopropylamines, including trans-2-ethyl-cyclopropylamine hydrochloride, are synthesized from α-chloroaldehydes and are prevalent in pharmaceuticals and agrochemicals. This synthesis shows high diastereoselectivity and involves trapping of an electrophilic zinc homoenolate with an amine followed by ring closure. These compounds have been observed to undergo isomerization in the presence of zinc halide salts (West et al., 2019).
Biological and Chemical Properties
- MAO Inhibitor Activity: Certain cyclopropylamine derivatives have been found to inhibit monoamine oxidase (MAO) activity, a trait relevant for antidepressant drugs. These compounds affect serotonin, tyramine, phenethylamine, and tryptamine oxidation (Fuller, 1968).
- Enzymatic Interactions: Cyclopropylamine derivatives interact with enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant for treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
- Antitumor Properties: Certain trans-amine-amidine-Pt(II) complexes, incorporating cyclopropylamine structures, have demonstrated antitumor activity, with potential applications in cancer chemotherapy (Marzano et al., 2010).
- Pharmacological Effects: Studies have shown pharmacological effects of cyclopropylamine derivatives, such as modulation of neurotransmitter levels and potential use as antidepressants (Khan et al., 2013).
Chemical Reactions and Modifications
- Ring Formation and Modifications: Trans-2-(Trifluoromethyl)cyclopropylamine, a relative of this compound, was synthesized through a key step of high-yielding cyclopropane ring formation, showcasing the chemical flexibility and modification potential of these compounds (Yarmolchuk et al., 2012).
properties
IUPAC Name |
(1R,2R)-2-ethylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-2-4-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVAOVMNBZPCHZ-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




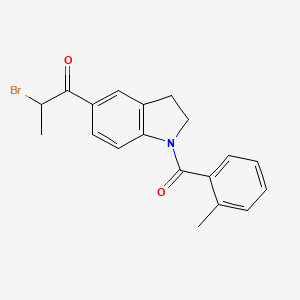

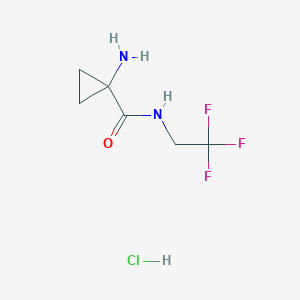
![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)

![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)
